molecular formula C19H22ClN3OS2 B2479332 (E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217227-10-5

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No. B2479332
M. Wt: 407.98
InChI Key: KUFUBSXINRCGHA-ASTDGNLGSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its uses or roles in industrial or biological contexts.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Activity in Nonsteroidal Anti-Inflammatory Drugs

A compound derived from 2-aminothiazole, which is structurally related to (E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride, was synthesized and identified using various spectroscopic methods. This compound, along with its analogs, demonstrated anti-inflammatory activity in specific concentration ranges, highlighting its potential in nonsteroidal anti-inflammatory drug development (Lynch et al., 2006).

Generation of Structurally Diverse Libraries

The use of a ketonic Mannich base derived from 2-acetylthiophene, similar to (E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride, was explored to generate a structurally diverse library of compounds through various alkylation and ring closure reactions. This highlights the compound's utility in synthesizing a wide range of chemical structures for potential applications in different fields (Roman, 2013).

Corrosion Inhibition

Benzothiazole derivatives, structurally related to the compound , were synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. The study shows that these compounds can be adsorbed onto surfaces to provide stability and high inhibition efficiencies, indicating their potential application in corrosion protection (Hu et al., 2016).

Synthesis of Substituted Thiazolo Benzimidazole Derivatives

The phosphorylation of a compound structurally similar to (E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride was explored, leading to various phosphonate and phosphinic diamide derivatives. These reactions and the resulting compounds demonstrate the versatility of such structures in synthetic organic chemistry (Abdou et al., 2016).

Chemical Behavior and Reactions

The behavior of a similar compound, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide, was studied, revealing its reactivity with various nitrogen nucleophiles. This study contributes to understanding the chemical behavior and potential applications of such compounds in synthesizing diverse heterocyclic structures (Bondock et al., 2011).

Synthesis of Fused Pyranones and Pyridones

The reactivity of a related compound, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide, was explored for synthesizing pyranone, chromene, and pyrido derivatives. These findings highlight the potential of such compounds in creating complex organic structures with potential applications in medicinal chemistry and materials science (Bondock et al., 2014).

Synthesis of Novel Heterocyclic Compounds

The utility of enaminones, structurally related to (E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride, in synthesizing various novel heterocyclic compounds was demonstrated. These compounds possess significant biological, pharmacological, and therapeutic activities, showcasing the vast potential of these chemical structures in drug discovery and development (Gomha & Abdel‐Aziz, 2012).

Antitumor Activity and Molecular Docking

A related compound was synthesized and its antitumor activity was evaluated, along with molecular docking studies. These findings contribute to the understanding of the potential therapeutic applications of such compounds in cancer treatment (Fahim et al., 2019).

Fluorescence and Biological Activities

Novel derivatives of benzothiazole, structurally similar to the compound , were synthesized and evaluated for their fluorescence and biological activities. The results indicated promising applications in bioimaging and microbiological studies (Azzam et al., 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2.ClH/c1-21(2)12-6-13-22(18(23)11-10-15-7-5-14-24-15)19-20-16-8-3-4-9-17(16)25-19;/h3-5,7-11,14H,6,12-13H2,1-2H3;1H/b11-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFUBSXINRCGHA-ASTDGNLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C=CC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)/C=C/C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride

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